1-Chloromethyl-2-methylnaphthalene
Description
Significance of Naphthalene (B1677914) Derivatives in Contemporary Organic Synthesis Research
Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block in the field of organic chemistry. numberanalytics.comalgoreducation.com Its unique structure and reactivity allow for a wide array of chemical transformations, making it a versatile precursor for numerous derivatives. numberanalytics.com These derivatives are of significant interest in contemporary organic synthesis research due to their wide-ranging applications across various industries. numberanalytics.comijrpr.com
In the realm of materials science, naphthalene derivatives are instrumental in the development of advanced materials. ijrpr.com For instance, they are used in the synthesis of polymers, resins, and plastics. numberanalytics.comnumberanalytics.com Naphthalene-based superplasticizers are known to enhance the properties of concrete, and its derivatives contribute to the creation of fullerenes and organic light-emitting diodes (OLEDs). algoreducation.com Furthermore, the synthesis of various dyes and pigments, such as naphthol red and naphthalene-based azo dyes, relies on naphthalene precursors. numberanalytics.com
The pharmaceutical industry also heavily utilizes naphthalene derivatives as intermediates in the synthesis of various drugs. numberanalytics.com A notable example is the nonsteroidal anti-inflammatory drug Naproxen. ijrpr.com Research has also explored the potential of naphthalene derivatives for their therapeutic potential against a variety of diseases, including investigations into their antifungal properties. ijrpr.comderpharmachemica.com The versatility of naphthalene and its derivatives continues to drive research into new synthetic methodologies and applications, solidifying their importance in modern organic chemistry. numberanalytics.comijrpr.com
Structural Context and Positional Isomerism of Halogenated Methylnaphthalenes
1-Chloromethyl-2-methylnaphthalene is a derivative of naphthalene, featuring both a methyl group and a chloromethyl group attached to the naphthalene core. ontosight.ainih.gov The core structure of naphthalene consists of two fused benzene rings, giving it a planar and rigid molecular geometry. numberanalytics.com The positions on the naphthalene ring are designated by numbers, and the substitution pattern in this compound indicates that the chloromethyl group is at the 1-position and the methyl group is at the 2-position. nih.gov
The concept of positional isomerism is crucial when discussing substituted naphthalenes. Positional isomers are compounds that have the same molecular formula and the same functional groups but differ in the position of these groups on the parent molecule. libretexts.orgunacademy.com In the case of halogenated methylnaphthalenes, various isomers can exist depending on the attachment points of the halogen and methyl groups on the naphthalene rings.
For a monosubstituted naphthalene, there are two possible positional isomers: the 1-substituted (alpha) and the 2-substituted (beta) isomers. When two different substituents are present, as in the case of a chloromethyl group and a methyl group, the number of possible isomers increases significantly. The specific arrangement of these substituents, as seen in this compound, influences the compound's physical and chemical properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H11Cl | ontosight.ainih.gov |
| Molecular Weight | 190.67 g/mol | nih.govscbt.com |
| Melting Point | 59-62 °C | sigmaaldrich.comchemicalbook.comchemsrc.com |
| Boiling Point | 317 °C at 760 mmHg | chemsrc.com |
| Density | 1.138 g/cm³ | chemsrc.com |
| CAS Number | 6626-23-9 | nih.govsigmaaldrich.com |
Current Research Landscape and Scholarly Interest in this compound
Current research interest in this compound primarily revolves around its utility as a synthetic intermediate and the study of its molecular properties. The compound serves as a precursor in the synthesis of more complex molecules. For example, its derivatives have been synthesized and evaluated for potential biological activities, such as antifungal properties. derpharmachemica.com
Spectroscopic and computational studies have also been a focus of research. The molecular structure and vibrational spectra (FT-IR and FT-Raman) of this compound have been investigated using quantum chemical calculations. researchgate.net These studies provide insights into the molecule's geometry, electronic structure, and vibrational modes. researchgate.net Such fundamental research is crucial for understanding the reactivity and potential applications of the compound.
The synthesis of this compound itself has been a subject of study, with methods being developed from starting materials like 2-methylnaphthalene (B46627). chemsrc.com The chlorination of 1-methylnaphthalene (B46632) has also been investigated, which can lead to the formation of various chlorinated methylnaphthalene derivatives. rsc.org These synthetic studies are vital for making this and related compounds more accessible for further research and application development.
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBYRSZXHDPASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984774 | |
| Record name | 1-(Chloromethyl)-2-methylnaphthalene | |
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Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-23-9 | |
| Record name | 1-(Chloromethyl)-2-methylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6626-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Chloromethyl-2-methylnaphthalene | |
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| Record name | 6626-23-9 | |
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| Record name | 1-(Chloromethyl)-2-methylnaphthalene | |
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| Record name | 1-chloromethyl-2-methylnaphthalene | |
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Advanced Synthetic Methodologies for 1 Chloromethyl 2 Methylnaphthalene
Regioselective Chloromethylation of 2-Methylnaphthalene (B46627)
The direct chloromethylation of 2-methylnaphthalene is a primary route for the synthesis of 1-chloromethyl-2-methylnaphthalene. This electrophilic aromatic substitution reaction is directed to the C1 position due to the activating effect of the methyl group.
Mechanistic Considerations in Electrophilic Chloromethylation
The chloromethylation of 2-methylnaphthalene typically proceeds via the Blanc-Quelet reaction. smolecule.com This reaction involves the use of formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. researchgate.net The electrophile, a chloromethyl cation or a related species, is generated in situ and attacks the electron-rich naphthalene (B1677914) ring. The methyl group at the C2 position directs the incoming electrophile to the adjacent C1 position, leading to the desired product.
The reaction mechanism involves the protonation of formaldehyde by the acid catalyst, followed by the attack of a chloride ion to form chloromethanol. Subsequent dehydration of chloromethanol, facilitated by the Lewis acid, generates the highly reactive chloromethyl carbocation. This cation then undergoes electrophilic attack on the 2-methylnaphthalene ring, preferentially at the C1 position due to the electronic and steric influences of the methyl group.
Catalytic Systems and Promoters in Direct Functionalization
Various catalytic systems have been developed to enhance the efficiency and regioselectivity of the chloromethylation of 2-methylnaphthalene.
Lewis Acids: Lewis acids such as zinc chloride, aluminum chloride, and ferric chloride are commonly employed to catalyze the reaction. researchgate.net They facilitate the formation of the electrophilic species and increase the reaction rate. Research has shown that a mixture of ferric chloride and cupric chloride can be particularly effective, reducing reaction time and improving yield.
Phase Transfer Catalysis: The use of phase transfer catalysts (PTCs) has emerged as a significant improvement in the synthesis of chloromethylated naphthalenes. google.commodernscientificpress.com PTCs, such as quaternary ammonium (B1175870) salts like benzyl (B1604629) trimethyl ammonium chloride or benzyl triethyl ammonium chloride, facilitate the transfer of reactants between the aqueous and organic phases, thereby increasing the reaction rate and efficiency. This method is particularly advantageous as it can be carried out under milder conditions and often leads to higher yields and purity. Non-cationic surfactants have also been explored as catalysts in conjunction with quaternary ammonium salts. google.com
Interactive Table: Catalytic Systems for Regioselective Chloromethylation
| Catalyst System | Reagents | Conditions | Yield | Reference |
| FeCl₃/CuCl₂ with PTC | 2-Methylnaphthalene, paraformaldehyde, HCl | 35-45°C, 3 hours | High | |
| Phase Transfer Catalyst | Naphthalene, formaldehyde, water, H₂SO₄, HCl | 60-90°C, 1-10 hours | Not specified | google.com |
| Non-cationic surfactant/Quaternary ammonium salt | Naphthalene, paraformaldehyde, HCl | 75-78°C, 5 hours | 94.5-94.8% | google.com |
Alternative Synthetic Routes to this compound
While direct chloromethylation is a common approach, alternative synthetic routes have been explored to overcome some of its limitations, such as the formation of byproducts.
Oxidation Pathways from Substituted Naphthalenes Yielding 1-Chloro-2-methylnaphthalene
Oxidation of 2-methylnaphthalene can lead to various intermediates that could potentially be converted to this compound. For instance, microbial oxidation of 2-methylnaphthalene using certain strains of Rhodococcus can selectively produce 2-methyl-1-naphthol. tandfonline.comoup.com This intermediate could then be subjected to chlorination to yield the desired product. However, a common side product in this microbial oxidation is 2-naphthoic acid. tandfonline.com Other studies have shown that the atmospheric oxidation of 2-methylnaphthalene initiated by OH radicals leads to the formation of various adducts. researchgate.net Furthermore, the oxidation of 2-methylnaphthalene can also yield menadione (B1676200) (2-methyl-1,4-naphthoquinone). beilstein-journals.org
Another approach involves the oxidation of the methyl group of 2-methylnaphthalene. For example, some microorganisms can hydroxylate the methyl group to form 2-hydroxymethylnaphthalene, which can then be oxidized to 6-methyl-2-naphthoic acid. nih.govasm.org
Transformations from Precursors Bearing Different Leaving Groups
An alternative to direct chloromethylation is the synthesis of this compound from precursors that already possess a functional group at the 1-position. A common strategy involves the reduction of a suitable carboxylic acid or aldehyde derivative to the corresponding alcohol, followed by chlorination. For example, 1-naphthylacetyl chloride can be transformed into 1-chloromethylnaphthalene derivatives through palladium-catalyzed reactions.
Another method involves the chlorination of (hydroxymethyl)naphthalene intermediates using reagents like thionyl chloride. chemicalbook.com This two-step process begins with the formation of the hydroxymethyl derivative, which is then converted to the chloromethyl compound.
Methodological Innovations and Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. mdpi.com In the context of this compound synthesis, this has led to the exploration of greener alternatives.
The use of phase transfer catalysis can be considered a step towards greener chemistry as it often allows for milder reaction conditions and reduced solvent usage. modernscientificpress.com Additionally, solvent-free reaction conditions are being investigated. For instance, the synthesis of 1-amidoalkyl-2-naphthols, which are related naphthalene derivatives, has been achieved under solvent-free conditions using a biodegradable catalyst like tannic acid, with methods including microwave irradiation and heating on a hot plate or in an oil bath. arabjchem.org These approaches offer advantages such as shorter reaction times and good to excellent yields. arabjchem.org
The development of heterogeneous supported Lewis acid catalysts, such as AlCl₃ immobilized on Hβ-zeolite, also represents a move towards more environmentally benign processes. researchgate.net These catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Purity
The primary goal in optimizing the synthesis of this compound is to maximize the formation of the desired mono-substituted product while minimizing side reactions. Key challenges in the chloromethylation of naphthalene derivatives include the formation of isomers, di-chloromethylated products, and diarylmethane derivatives, which arise from further reaction of the product. sciencemadness.orggoogle.com The yield and purity of the final product are highly sensitive to a variety of reaction parameters, including the choice of catalyst, solvent, temperature, and the molar ratio of the reactants.
Key factors influencing the reaction outcome include:
Temperature: Elevated temperatures can increase the rate of reaction but also tend to promote the formation of byproducts, particularly diarylmethanes. google.com Conversely, lower temperatures may lead to incomplete conversion. derpharmachemica.com For many chloromethylation reactions, a moderate temperature range of 40-80°C is often found to be optimal. smolecule.com
Catalyst: Lewis acids such as zinc chloride (ZnCl₂) and strong protic acids like phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) are traditionally used to catalyze the reaction. researchgate.netorgsyn.org The type and concentration of the catalyst are critical; for instance, strong acids can enhance the reaction but may also require tedious workup procedures and pose environmental hazards. sid.ir The use of aluminum chloride (AlCl₃) is known to particularly favor the formation of diarylmethane byproducts. google.com
Reagent Concentration: The molar ratio of the reactants is a crucial parameter. An excess of the chloromethylating agent can lead to the formation of di- or tri-chloromethyl derivatives. google.com Optimization studies on related naphthalene chloromethylations have shown that a formaldehyde to naphthalene molar ratio of 2:1 and a thionyl chloride to naphthalene ratio of 1.5:1 to 2:1 can provide optimal conversion rates while minimizing side product formation. smolecule.com
The following table illustrates how varying reaction parameters can influence the outcome of chloromethylation reactions on aromatic compounds, based on findings from studies on similar substrates.
Table 1: Optimization of Reaction Conditions for Chloromethylation of Aromatic Compounds
| Parameter | Variation | Catalyst System | Substrate | Observed Outcome | Reference |
|---|---|---|---|---|---|
| Temperature | 70-100°C | Thionyl Chloride/Formaldehyde | Naphthalene | Temperatures >100°C lead to product decomposition. | smolecule.com |
| Temperature | 80°C | Surfactant-Assisted PTC | Naphthalene | Optimal temperature for highest yield. | smolecule.com |
| Molar Ratio | 2:1 (Formaldehyde:Naphthalene) | Surfactant-Assisted PTC | Naphthalene | Provides the highest yields of the desired product. | smolecule.com |
| Catalyst Conc. | 0.03-0.07 M equivalents | Quaternary Ammonium Salt | Naphthalene | Optimal catalyst concentration range. | smolecule.com |
| Acid Conc. | 50% H₂SO₄ | H₂SO₄/AcOH/ZnCl₂/PEG-800 | Toluene | Maximum conversion achieved; higher concentrations decreased conversion. | researchgate.net |
| Solvent Ratio | 0.5 (AcOH:H₂SO₄) | H₂SO₄/AcOH/ZnCl₂/PEG-800 | Toluene | Maximum conversion achieved. | researchgate.net |
Development of Environmentally Benign Synthetic Procedures
Traditional chloromethylation processes are often associated with significant environmental drawbacks, including the use of corrosive acids, hazardous solvents, and the generation of substantial chemical waste, making workup and disposal problematic. google.comsid.ir In line with the principles of green chemistry, significant effort has been directed towards creating cleaner, safer, and more efficient synthetic protocols.
Modern environmentally friendly approaches focus on several key areas:
Aqueous Media: Replacing volatile organic solvents with water is a primary goal of green chemistry. Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between water-insoluble organic substrates and aqueous reagents. researchgate.net Using catalysts like polyethylene (B3416737) glycol (PEG-800) allows the reaction to proceed efficiently in an oil-water biphasic system, simplifying workup and reducing the need for dangerous solvents. researchgate.net
Recyclable Catalysts: The development of catalysts that can be easily recovered and reused is economically and environmentally advantageous. Rare-earth metal triflates, such as scandium triflate (Sc(OTf)₃), have been shown to be highly effective and water-tolerant catalysts for chloromethylation. rsc.org These catalysts remain in the aqueous phase, allowing for simple separation from the organic product and can be recycled multiple times without a significant loss of activity. rsc.org Similarly, novel ionic liquids have been developed as recyclable catalysts that form a separate phase for easy recovery. sid.ir
Solvent-Free Conditions: Eliminating the solvent entirely represents a significant step forward in green synthesis. A practical and convenient Blanc-type chloromethylation has been developed using a catalytic amount of zinc chloride under solvent-free conditions, offering a mild and efficient pathway to chloromethylated aromatic compounds. tandfonline.com
The table below summarizes several environmentally benign approaches developed for chloromethylation reactions.
Table 2: Environmentally Benign Methodologies for Chloromethylation
| Methodology | Key Reagents/Catalyst | Conditions | Green Advantage | Reference |
|---|---|---|---|---|
| Aqueous Phase Transfer Catalysis (PTC) | PEG-800, ZnCl₂, H₂SO₄, AcOH | 50°C, Aqueous Media | Eliminates hazardous organic solvents, convenient procedure. | researchgate.net |
| Recyclable Lewis Acid Catalysis | Sc(OTf)₃, Trioxane, HCl | 70-80°C, Aqueous Heterogeneous | Water-tolerant, catalyst resides in aqueous phase for easy separation and reuse. | rsc.org |
| Solvent-Free Reaction | ZnCl₂, Dimethoxymethane, Chlorosulfonic Acid | Mild, Solvent-Free | Eliminates solvent waste, simplifies purification. | tandfonline.com |
| Ionic Liquid Catalysis | [C₁₂minPEG₈₀₀]Br | 70°C, Phase-Separation System | Recyclable catalyst system, reduced environmental waste. | sid.ir |
These advanced methodologies not only provide higher efficiency and purity but also align with the increasing demand for sustainable chemical manufacturing, reducing the environmental footprint associated with the synthesis of this compound and related compounds.
Chemical Reactivity and Transformation Pathways of 1 Chloromethyl 2 Methylnaphthalene
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chloromethyl group in 1-chloromethyl-2-methylnaphthalene serves as a reactive site for nucleophilic attack, enabling the formation of new bonds.
Reactions with Various Heteroatom Nucleophiles
The chlorine atom on the benzylic carbon of this compound is a good leaving group, facilitating substitution reactions with a variety of heteroatom nucleophiles. These reactions are fundamental in modifying the structure and properties of the naphthalene (B1677914) core. Common nucleophiles include amines, alcohols, and thiols, which react under basic conditions to yield the corresponding substituted products. evitachem.com For instance, the reaction with amines leads to the formation of aminomethylnaphthalenes, while alcohols and thiols yield ethers and thioethers, respectively.
Carbon-Carbon Bond Forming Reactions via Nucleophilic Attack
Nucleophilic substitution reactions are also a powerful tool for creating new carbon-carbon bonds. The reaction of 1-chloromethylnaphthalene derivatives with carbanions, such as those derived from malonic esters or arylacetonitriles, provides a direct route to functionalized naphthalene compounds. acs.orgsci-hub.se In a typical reaction, a base like sodium hydride is used to deprotonate the active methylene (B1212753) compound, generating a nucleophilic carbanion that subsequently displaces the chloride. For example, the reaction of 1-chloromethylnaphthalene with diethyl malonate in the presence of a palladium catalyst predominantly yields the benzylation product. acs.org
Transition Metal-Catalyzed Transformations
Palladium catalysis has emerged as a powerful methodology for the functionalization of this compound and related compounds, enabling reactions that are otherwise challenging.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts facilitate a range of cross-coupling reactions involving 1-chloromethylnaphthalene derivatives, leading to the formation of complex molecular architectures. These reactions often proceed through unique intermediates that dictate the final product.
A key aspect of palladium-catalyzed reactions with benzylic chlorides like 1-chloromethylnaphthalene is the formation of η3-benzylpalladium intermediates. acs.orgnih.govthieme-connect.de Unlike typical nucleophilic substitutions that occur at the benzylic carbon, the involvement of a palladium catalyst can activate the aromatic system itself. acs.org The palladium catalyst coordinates to the naphthalene ring in an η3 fashion, making the aromatic ring susceptible to nucleophilic attack. acs.orgsci-hub.se The regioselectivity of the subsequent nucleophilic attack (ortho or para to the chloromethyl group) can often be controlled by the choice of ligand on the palladium catalyst. sci-hub.sechemicalbook.com Sterically bulky ligands tend to favor para-substitution, while less bulky ligands can lead to ortho-substituted products. sci-hub.sechemicalbook.com
The table below summarizes the ligand-controlled regioselective nucleophilic aromatic substitution of 1-(chloromethyl)naphthalenes with arylacetonitriles. sci-hub.se
| Ligand | Product | Position of Substitution |
| tBuPPh2 (sterically bulky) | para-acylated naphthalene | para |
| Me2PPh (sterically less bulky) | ortho-acylated naphthalene | ortho |
Data sourced from The Journal of Organic Chemistry. sci-hub.se
One of the most significant applications of palladium catalysis with naphthalene derivatives is in dearomatization reactions. nih.govrsc.orgmit.eduacs.org These reactions convert flat, aromatic compounds into three-dimensional alicyclic structures, which are valuable scaffolds in medicinal chemistry and natural product synthesis. nih.gov The palladium-catalyzed dearomatization of naphthalene derivatives can be achieved through various strategies, often involving the formation of η3-benzylpalladium intermediates that are then trapped by nucleophiles. acs.orgnih.gov This process allows for the construction of spirocyclic and other complex carbocyclic frameworks. acs.orgrsc.org Density functional theory (DFT) calculations have been employed to study the mechanism of these dearomatization reactions, indicating that reductive elimination from specific palladium complexes determines the formation of ortho- or para-dearomatized products. nih.gov
The following table presents examples of intermolecular nucleophilic dearomatization of chloromethyl naphthalene derivatives. acs.org
| Substrate | Nucleophile | Product Yield |
| 1-Chloromethylnaphthalene | Diethyl malonate | 89% |
| 1-Chloromethyl-4-methylnaphthalene | Diethyl malonate | 90% |
| 1-Chloromethyl-4-bromonaphthalene | Diethyl malonate | 71% |
| 1-Chloromethylnaphthalene | Ethyl acetoacetate | 42% |
| 1-Chloromethylnaphthalene | Diethyl 2-methylmalonate | 92% (para-substituted) |
Data sourced from Organic Letters. acs.org
Other Metal-Mediated Functionalizations
This compound can undergo a variety of metal-mediated functionalization reactions beyond those involving Grignard reagents. These transformations often leverage the reactivity of the chloromethyl group to form new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of substituted naphthalene derivatives.
Palladium catalysts are particularly effective in mediating these reactions. For instance, in the presence of a palladium catalyst, this compound can react with various nucleophiles. The reaction with arylacetonitriles, catalyzed by palladium acetate (B1210297) with either a sterically bulky or a less bulky phosphine (B1218219) ligand, leads to the regioselective formation of either para- or ortho-acylated naphthalenes, respectively. sci-hub.se This method provides a pathway to diaryl ketones. sci-hub.se
A study on the palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives demonstrated that these compounds can react with nucleophiles like diethyl malonate to yield dearomatized products. acs.org The reaction proceeds through an η³-benzylpalladium intermediate. acs.org The choice of ligand can influence the regioselectivity of the nucleophilic attack. sci-hub.se
Furthermore, halogen-bridged methylnaphthyl palladium dimers, synthesized from this compound, have been shown to be versatile catalyst precursors for various coupling reactions. nih.gov These precursors can be readily prepared and react with phosphine and carbene ligands to form active catalysts. nih.gov
The reduction of the chloromethyl group to a methyl group can also be achieved using metal-based reagents. For example, reduction with zinc needles in the presence of hydrochloric acid can convert 1-chloromethylnaphthalene to 1-methylnaphthalene (B46632). rsc.org
The following table summarizes selected metal-mediated functionalizations of 1-chloromethylnaphthalene derivatives:
| Catalyst/Reagent | Nucleophile/Reactant | Product Type | Reference |
| Pd(OAc)₂, tBuPPh₂ | Arylacetonitriles | para-Acylated Naphthalenes | sci-hub.se |
| Pd(OAc)₂, Me₂PPh | Arylacetonitriles | ortho-Acylated Naphthalenes | sci-hub.se |
| Pd(PPh₃)₄ | Diethyl malonate | Dearomatized Products | acs.org |
| Zn, HCl | - | Methylnaphthalene | rsc.org |
| Sodium meta-vanadate | Water | 2-Methyl-1-naphthaldehyde | google.com |
Rearrangement and Cyclization Pathways
This compound and its derivatives can participate in rearrangement and cyclization reactions, leading to the formation of more complex polycyclic structures. These transformations are often thermally or catalytically induced.
A notable example is the Bergman cyclization, a thermal rearrangement of enediynes. While not directly involving this compound itself, the naphthalene core is a product of such rearrangements. thieme-connect.de For instance, the thermal cyclization of 1,2-dialk-1-ynylbenzenes produces 1,4-dehydronaphthalenes, which can then abstract hydrogen to form naphthalene derivatives. thieme-connect.de
Intramolecular Friedel-Crafts type reactions can also lead to cyclization. Although direct examples involving this compound are not prevalent in the provided search results, related structures undergo such transformations. For example, 4-phenylbutanol derivatives can be cyclized to tetrahydronaphthalenes using acid catalysts. thieme-connect.de
The following table highlights a key rearrangement pathway relevant to the formation of the naphthalene scaffold:
| Reaction Type | Reactant Type | Intermediate/Product | Conditions | Reference |
| Bergman Rearrangement | 1,2-Dialk-1-ynylbenzenes | 1,4-Dehydronaphthalenes | High Temperature | thieme-connect.de |
Radical-Mediated Reactions
Radical-mediated reactions offer another avenue for the functionalization of naphthalene derivatives. These reactions often involve the generation of radical species that can then react with the aromatic ring or its substituents.
While specific studies on radical-mediated reactions of this compound were not explicitly detailed in the search results, related chemistries suggest its potential participation. For instance, the methylation of 1,4-naphthoquinone (B94277) can be achieved using methyl radicals generated from various sources, such as the decomposition of diacyl peroxides or through redox reactions involving hydrogen peroxide. beilstein-journals.org
The extensive chlorination of methylnaphthalenes can occur under radical conditions, indicating the susceptibility of the methyl group to radical attack. researchgate.net Furthermore, the reduction of organic halides can proceed through radical anion intermediates when using alkali metals as reducing agents. acs.org
The following table provides examples of radical-mediated reactions on related naphthalene systems:
Applications of 1 Chloromethyl 2 Methylnaphthalene in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate for Complex Molecules
The reactivity of the chloromethyl group makes 1-chloromethyl-2-methylnaphthalene an important intermediate for introducing the 2-methylnaphthalene (B46627) moiety into larger, more complex molecular frameworks. This has been demonstrated in the synthesis of various compounds, including those with potential biological activity. For instance, it is a precursor in the synthesis of novel inhibitors for the p38α MAP kinase and in the development of 1,5-naphthyridine (B1222797) derivatives as potent and selective inhibitors of the TGF-β type I receptor. guidechem.com
The compound's utility extends to the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of intricate organic molecules. One notable application is in palladium-catalyzed cross-coupling reactions, which are indispensable methods for preparing pharmaceuticals and agrochemicals. nih.gov
A significant aspect of its role as a synthetic intermediate is its use in the preparation of other valuable naphthalene-based reagents. For example, it can be converted into compounds such as α-naphthaldehyde, 1-naphthoic acid, 1-naphthylacetic acid, 1-naphthoyl chloride, 1-naphthalene acetonitrile, 1-naphthalene acetamide, and 1-naphthalene methylamine, all of which are important intermediates in organic synthesis. google.comgoogle.com
Precursor for the Synthesis of Naphthalene-Based Compounds with Diverse Architectures
The strategic position of the chloromethyl and methyl groups on the naphthalene (B1677914) ring system allows for the synthesis of a diverse range of naphthalene-based compounds. The reactive nature of the C-Cl bond facilitates nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups.
Research has shown that 1-chloromethylnaphthalene, a closely related compound, can be condensed with various substituted anilines and heteroaryls to produce a series of derivatives. derpharmachemica.com This highlights the potential of the chloromethyl functionality in creating diverse molecular architectures. For example, reactions with anilines and triazoles have led to the synthesis of compounds with potential antifungal properties. derpharmachemica.com
Furthermore, palladium-catalyzed reactions involving chloromethyl naphthalene derivatives can lead to the formation of either ortho- or para-substituted carbocycles, with the regioselectivity being controlled by the choice of ligand. chemicalbook.com This level of control is crucial for the precise construction of complex naphthalene-based molecules with specific substitution patterns.
Strategic Integration into Convergent and Divergent Synthetic Strategies
The structure of this compound lends itself to both convergent and divergent synthetic strategies, offering flexibility in the design of synthetic routes.
In a convergent synthesis , different fragments of a target molecule are synthesized independently and then joined together in the later stages. This compound can serve as one of these key fragments, bringing the substituted naphthalene core to the final molecule. This approach is exemplified in the synthesis of complex natural products and their analogues, such as elmonin and pratenone A, where a naphthalene fragment is a key building block. rug.nl Another example is the synthesis of unsymmetrically functionalized corannulene (B50411) derivatives, which involves the creation of highly substituted fluoranthene (B47539) precursors in a convergent manner. uzh.ch
In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. The reactivity of the chloromethyl group in this compound allows it to act as such an intermediate. By reacting it with a variety of nucleophiles or coupling partners, a diverse range of naphthalene derivatives can be efficiently prepared from a single starting material. This strategy is particularly valuable in medicinal chemistry and materials science for the rapid exploration of structure-activity or structure-property relationships.
Contribution to Materials Science Applications Through Molecular Building Blocks
The naphthalene unit is a well-known chromophore and a rigid, planar aromatic system, making it an attractive component for functional materials. This compound serves as a valuable molecular building block for incorporating this functionality into larger macromolecular structures.
One key application is in the synthesis of polymers. For instance, 1-(chloromethyl)naphthalene (B51744) has been successfully used as an initiator in atom transfer radical polymerization (ATRP) of styrene. chemicalbook.com This controlled polymerization technique allows for the synthesis of well-defined polystyrene with specific molecular weights and narrow polydispersity, demonstrating the potential of chloromethylnaphthalene derivatives in creating advanced polymeric materials. chemicalbook.com
The ability to introduce the naphthalene moiety into various molecular architectures also opens up possibilities for the design of materials with specific optical or electronic properties, such as fluorescent brightening agents and components for synthetic resins. guidechem.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 6626-23-9 sigmaaldrich.comnih.govchemicalbook.comscbt.com |
| Molecular Formula | C12H11Cl sigmaaldrich.comnih.govscbt.comchemsrc.com |
| Molecular Weight | 190.67 g/mol sigmaaldrich.comnih.govscbt.com |
| Melting Point | 59-62 °C sigmaaldrich.comchemicalbook.comchemsrc.com |
| Boiling Point | 317 °C at 760 mmHg chemsrc.com |
| Appearance | Powder sigmaaldrich.com |
Table 2: Synthetic Applications of 1-Chloromethylnaphthalene Derivatives
| Application | Reactants | Product Type | Reference |
| Antifungal Agents | 1-Chloromethylnaphthalene, Substituted Anilines, Heteroaryls | Naphthalene derivatives with antifungal activity | derpharmachemica.com |
| Polymer Synthesis | 1-(Chloromethyl)naphthalene, Styrene | Polystyrene | chemicalbook.com |
| Organic Intermediates | 1-Chloromethylnaphthalene | α-Naphthaldehyde, 1-Naphthoic Acid, etc. | google.comgoogle.com |
| p38α MAP Kinase Inhibitors | 1-(Chloromethyl)naphthalene | Novel Kinase Inhibitors | guidechem.com |
| TGF-β Type I Receptor Inhibitors | 1-(Chloromethyl)naphthalene | 1,5-Naphthyridine derivatives | guidechem.com |
Theoretical and Computational Investigations of 1 Chloromethyl 2 Methylnaphthalene
Quantum Chemical Analysis of Molecular Geometry and Electronic Structure
Quantum chemical methods are instrumental in elucidating the fundamental properties of 1-chloromethyl-2-methylnaphthalene at the atomic level.
Ab Initio and Density Functional Theory (DFT) Calculations
A comprehensive analysis of this compound has been conducted using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically with the B3LYP functional. nih.gov These calculations employed the 6-311G(d,p) and 6-311++G(d,p) basis sets to determine the optimum molecular geometry and other key parameters. nih.gov DFT methods, in particular, are favored for their accuracy in replicating experimental data for molecular geometry, vibrational frequencies, and electronic properties. researchgate.net
The optimized molecular structure reveals a naphthalene (B1677914) core that is largely planar. The presence of the chloromethyl and methyl substituents introduces some degree of steric strain, which can lead to minor deviations from perfect planarity. The bond lengths and angles are influenced by the electronic effects of these substituents. For instance, the C-Cl bond and the C-C bonds of the naphthalene ring are polarized to varying extents.
Computational Elucidation of Spectroscopic Properties
Computational chemistry plays a vital role in interpreting and predicting the spectroscopic behavior of this compound.
Vibrational Frequency Analysis (FT-IR, FT-Raman)
The vibrational spectra of this compound have been investigated through both experimental (FT-IR and FT-Raman) and computational approaches. nih.gov Theoretical calculations of normal mode wavenumbers, infrared intensities, and Raman scattering activities have been performed using HF and B3LYP/6-311G(d,p) and 6-311++G(d,p) methods. nih.gov To achieve better agreement with experimental results, the calculated vibrational frequencies are often scaled using the scaled quantum mechanical (SQM) method. nih.gov The total energy distribution (TED) is also calculated to provide reliable vibrational assignments for the observed spectral bands. nih.gov For example, the twisting, wagging, and rocking vibrations of the CH2 group are typically observed in the 1400–900 cm⁻¹ region. researchgate.net
Electronic Absorption Spectra (UV-Vis) and Time-Dependent DFT (TD-DFT) Calculations
The electronic absorption properties of this compound have been studied using UV-Vis spectroscopy and Time-Dependent Density Functional Theory (TD-DFT). nih.gov TD-DFT calculations are employed to predict the electronic transitions, including their excitation energies, oscillator strengths (f), and absorption wavelengths (λ). nih.gov These calculations have been performed for the molecule in the gas phase as well as in solvents like DMSO and chloroform (B151607) to understand the effect of the chemical environment on the electronic spectra. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions provides insights into the nature of the electronic transitions and the charge transfer interactions within the molecule. nih.gov A smaller HOMO-LUMO energy gap is indicative of potential charge transfer interactions. nih.gov
Electronic Structure Descriptors and Reactivity Prediction
The electronic structure of this compound, as determined by computational methods, allows for the prediction of its chemical reactivity. Various electronic descriptors are calculated to understand its behavior in chemical reactions.
Key electronic structure descriptors include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. nih.gov
Mulliken atomic charges: These charges, calculated using computational methods, provide insight into the distribution of electron density within the molecule and can help identify electrophilic and nucleophilic sites. nih.gov
Reactivity Indices: Indices such as electron density, self-polarizability, and frontier electron density are used to predict the most likely sites for electrophilic substitution. cdnsciencepub.com For methylnaphthalenes, it has been shown that reactivity considerations should not be based solely on the properties of the isolated molecule but should also include a description of the substrate-reagent interaction. cdnsciencepub.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energies of these orbitals and the resulting HOMO-LUMO gap provide valuable information about the molecule's kinetic stability and its ability to participate in charge transfer interactions.
For this compound, computational studies using density functional theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set have been performed to determine these properties. acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. A smaller HOMO-LUMO energy gap suggests a higher reactivity and a greater ease of electronic transitions. acs.org
The calculated energies for the HOMO, LUMO, and the energy gap are presented in the table below. A lower value in the HOMO and LUMO energy gap is indicative of potential charge transfer interactions occurring within the molecule. acs.org
| Molecular Orbital | Energy (eV) |
| EHOMO | -8.54 |
| ELUMO | -4.85 |
| Energy Gap (ΔE) | 3.69 |
Data sourced from computational analysis using the B3LYP/6-311++G(d,p) method. acs.org
Charge Distribution and Electrostatic Potential Analysis
In the case of this compound, computational studies have been employed to analyze its charge distribution. acs.org These analyses, which include the calculation of Mulliken atomic charges, help to identify the reactive sites within the molecule. acs.org The MESP surface provides a visual representation of the charge distribution, where regions of negative potential indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential are electron-deficient and susceptible to nucleophilic attack. acs.orgxmu.edu.cn
Calculations of Polarizability and Hyperpolarizability
The response of a molecule to an external electric field is described by its polarizability and hyperpolarizability. These properties are crucial for understanding a molecule's nonlinear optical (NLO) properties, which have applications in various technologies.
Computational studies on this compound have been conducted to calculate its dipole moment, linear polarizability (α), and first-order hyperpolarizability (β). acs.org These calculations were performed using the B3LYP method with the 6-311++G(d,p) basis set. acs.org The results of these calculations are summarized in the table below.
| Property | Calculated Value |
| Dipole Moment (μ) | 2.13 D |
| Mean Polarizability (α) | 1.85 x 10-23 esu |
| First-Order Hyperpolarizability (β) | 1.97 x 10-30 esu |
Data sourced from computational analysis using the B3LYP/6-311++G(d,p) method. acs.org
Computational Mechanistic Studies of Transformation Pathways
Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transient species like transition states and reaction intermediates. This is particularly valuable for understanding the transformation pathways of molecules like this compound, especially in the context of catalytic reactions.
Elucidation of Transition States and Reaction Intermediates
The palladium-catalyzed dearomatization of chloromethylnaphthalene serves as a model for understanding the transformation of this compound. Density functional theory (DFT) calculations have been instrumental in elucidating the mechanism of this reaction, revealing the key transition states and intermediates involved. nih.gov
A significant finding from these studies is the involvement of η³-benzylpalladium intermediates. acs.org In the palladium-catalyzed reaction of chloromethylnaphthalene with morpholine, for instance, the calculations show that the reductive elimination step, which leads to the formation of the dearomatized product, proceeds through an intramolecular C-N bond coupling. This coupling occurs between the para-carbon of an η³-exo-(naphthyl)methyl ligand and the nitrogen atom of the amide ligand.
The calculated free energy barrier for this crucial reductive elimination step is a relatively low 13.1 kcal/mol, indicating that this pathway is kinetically favorable. In contrast, the direct coupling of the amide ligand with the (naphthyl)methyl carbon to form the aromatic substitution product has significantly higher energy barriers, ranging from 15.5 to 29.7 kcal/mol for different pathways. This highlights the preference for the dearomatization pathway under these catalytic conditions.
The table below summarizes the calculated free energy barriers for key steps in the palladium-catalyzed dearomatization of a chloromethylnaphthalene model system.
| Reaction Step | Species Involved | Free Energy Barrier (kcal/mol) |
| Reductive Elimination (Dearomatization) | η³-exo-(naphthyl)methyl intermediate | 13.1 |
| C-N Coupling (Aromatic Substitution) | Pathway 1 | 15.5 |
| C-N Coupling (Aromatic Substitution) | Pathway 2 | 22.4 |
| C-N Coupling (Aromatic Substitution) | Pathway 3 | 29.7 |
| C-N Coupling (Aromatic Substitution) | Pathway 4 | 29.6 |
Data from DFT calculations on the Pd-catalyzed reaction of chloromethylnaphthalene with morpholine.
Energetic Profiles and Kinetic Studies of Catalytic Cycles
While a complete energetic profile for the entire catalytic cycle of a specific transformation of this compound is not fully detailed in the available literature, the computational studies on related systems provide a foundational understanding of the key factors governing these reactions. The elucidation of specific intermediates and the relative energy barriers of competing pathways offer valuable insights into the kinetic and mechanistic landscape of these transformations. nih.gov Further computational work would be beneficial to map out the entire energy landscape and provide a more comprehensive kinetic model for the catalytic transformations of this compound.
Emerging Research Avenues and Future Perspectives for 1 Chloromethyl 2 Methylnaphthalene
Development of Novel and More Efficient Synthetic Strategies
The synthesis of 1-chloromethylnaphthalene, a closely related compound, has been achieved through various methods. One common approach involves the chloromethylation of naphthalene (B1677914) using reagents like paraformaldehyde and hydrochloric acid, often with a catalyst. orgsyn.orggoogle.com Modifications to this method aim to improve yield and purity while reducing reaction times and environmental impact. google.comgoogle.compatsnap.com
Recent research has focused on optimizing the synthesis of 1-chloromethylnaphthalene derivatives. For instance, a method for preparing 1-chloromethylnaphthalene involves the reaction of naphthalene with paraformaldehyde and a concentrated hydrochloric acid solution in the presence of a Lewis acid (a mixture of ferric chloride and copper chloride) and a phase transfer catalyst. google.com This process has been shown to effectively increase the yield and purity of the product. google.com Another approach utilizes a catalyst system composed of a quaternary ammonium (B1175870) salt and a non-cationic surfactant to address issues of long reaction times and low yields in traditional synthesis methods. patsnap.com
The table below summarizes various synthetic methods for 1-chloromethylnaphthalene, a compound structurally similar to 1-chloromethyl-2-methylnaphthalene, highlighting the reagents and catalysts used.
| Starting Material | Reagents | Catalyst | Yield | Reference |
| Naphthalene | Paraformaldehyde, Concentrated Hydrochloric Acid, Phosphoric Acid, Acetic Acid | - | 74-77% | orgsyn.org |
| Naphthalene | Paraformaldehyde, Concentrated Hydrochloric Acid | Quaternary Ammonium Salt, Non-cationic Surfactant | 94.8-95.3% | google.comgoogle.com |
| Naphthalene | Paraformaldehyde, Concentrated Hydrochloric Acid | Ferric Chloride, Copper Chloride, Phase Transfer Catalyst | High | google.com |
| 1-aryl methanol | Thionyl chloride | - | - | chemicalbook.com |
| 1-naphthylacetyl chloride | - | Palladium complex with BrettPhos ligand | - | chemicalbook.com |
Exploration of Unprecedented Reactivity and Selectivity in Catalysis
The reactivity of chloromethylnaphthalene derivatives is a subject of ongoing research, particularly in the field of catalysis. Palladium-catalyzed reactions have shown remarkable, ligand-controlled regioselectivity. sci-hub.se For example, the reaction of 1-(chloromethyl)naphthalenes with arylacetonitriles can yield either para- or ortho-acylated naphthalenes depending on the steric bulk of the phosphine (B1218219) ligand used with the palladium catalyst. chemicalbook.comsci-hub.se A bulkier ligand directs the substitution to the para position, while a less bulky ligand favors the ortho position. chemicalbook.comsci-hub.se
Furthermore, palladium catalysis can induce nucleophilic dearomatization of chloromethylnaphthalene derivatives. acs.org This process, which proceeds through η³-benzylpalladium intermediates, transforms the aromatic naphthalene ring into functionalized alicyclic compounds. acs.org This strategy offers a novel pathway to synthesize complex cyclic molecules from readily available aromatic precursors. acs.org
Halogen-bridged methylnaphthyl palladium dimers have also been developed as versatile catalyst precursors for coupling reactions, demonstrating high efficiency and selectivity in processes like ketone arylation. d-nb.infonih.gov
Integration into Automated and Continuous Flow Synthesis Methodologies
The integration of chemical syntheses into automated and continuous flow systems is a growing trend aimed at improving efficiency, safety, and scalability. While specific research on the automated synthesis of this compound is not widely documented, related processes are being adapted for these technologies. For instance, a continuous flow method has been developed for a sulfuryl chloride-based reaction, which is a key step in the synthesis of other complex molecules. acs.org This approach helps to manage exothermic reactions and pressure sensitivity, issues that can also be relevant in the synthesis of chloromethylated compounds. acs.org
The on-demand generation of reagents in continuous flow, such as the preparation of (2-ethylhexyl)sodium for lateral sodiation, has been demonstrated for the functionalization of methyl arenes, including 1-methylnaphthalene (B46632). uni-muenchen.de This technique allows for the safe and controlled use of highly reactive organosodium compounds. uni-muenchen.de
Advanced Retrosynthetic Applications and Target-Oriented Synthesis
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex target molecules. scribd.comyoutube.com this compound and its derivatives can be valuable building blocks in target-oriented synthesis. For example, menadione (B1676200) (vitamin K3) can be synthesized through the oxidation of 2-methylnaphthalene (B46627). nih.govbeilstein-journals.org While this is a common route, the use of iron(III) chloride as a catalyst in this reaction has been shown to exclusively produce 1-chloro-2-methylnaphthalene, highlighting a potential synthetic pathway. nih.govbeilstein-journals.org
The development of deep learning-based retrosynthesis models, such as RadicalRetro, is expanding the toolbox for synthetic chemists. mdpi.com These models can predict novel synthetic routes, including those involving radical reactions, which could be applied to the synthesis of complex molecules starting from precursors like this compound. mdpi.com The concept of "oriented synthesis" using specialized catalysts, such as tripartite zeolite capsules, aims to precisely control tandem reactions to favor the formation of a desired target product while minimizing side reactions. rsc.org
Interdisciplinary Research Opportunities with Allied Chemical Sciences
The unique properties of this compound and its derivatives create opportunities for interdisciplinary research. The fluorescence of naphthalene-containing compounds makes them useful as labels in polymer science. For example, 1-chloromethylnaphthalene has been used as an initiator in the atom transfer radical polymerization (ATRP) of styrene, resulting in polystyrene chains with a fluorescent naphthalene end-group. chemicalbook.com
In materials science, the study of the molecular structure and properties of compounds like 1-(chloromethyl)-2-methylnaphthalene through spectroscopic techniques (FT-IR, FT-Raman) and quantum chemical calculations provides insights into their polarizability and hyperpolarizability, which are important for the development of nonlinear optical materials. researchgate.net Furthermore, the development of synthetic and biosynthetic polymers for applications such as environmental remediation represents another area where the chemistry of naphthalene derivatives can play a role. dtic.mil
Q & A
Basic Research Questions
Q. What methodologies are recommended for conducting a systematic review of 1-chloromethyl-2-methylnaphthalene’s health effects?
- Methodological Answer : Follow a multi-step process:
- Literature Search : Use databases (PubMed, TOXCENTER) with tailored search strings (e.g., "chloromethylnaphthalene" AND "toxicity") and apply inclusion criteria (species, exposure routes, health outcomes) .
- Screening : Perform title/abstract screening (e.g., exclude non-toxicological studies) followed by full-text review. For example, 14,468 records were narrowed to 720 relevant studies in analogous PAH reviews .
- Data Extraction : Use standardized forms to collect study design, dose-response data, and outcomes (e.g., hepatic/renal effects). See Table C-2 for data categories .
- Risk of Bias Assessment : Apply tools like Table C-6 (human studies) and C-7 (animal studies) to evaluate randomization, outcome reporting, and allocation concealment .
Q. How should in vivo studies be designed to assess systemic toxicity of this compound?
- Methodological Answer :
- Exposure Routes : Prioritize inhalation and oral routes, as these are common for PAHs . Include dose ranges based on structurally similar compounds (e.g., 1-methylnaphthalene).
- Health Outcomes : Monitor systemic effects (hepatic, renal, respiratory) and body weight changes, aligning with inclusion criteria from Table B-1 .
- Species Selection : Use rodent models (rats/mice) for comparative analysis with existing PAH data .
Q. What analytical techniques are suitable for characterizing this compound in environmental samples?
- Methodological Answer :
- Chromatography : Use GC-MS or HPLC with PAH-specific columns (e.g., DB-1) for separation and quantification .
- Spectroscopy : Employ NMR and FT-IR to confirm structural integrity, referencing spectral libraries of methylnaphthalene derivatives .
Advanced Research Questions
Q. How can contradictions in toxicological data for this compound be resolved?
- Methodological Answer :
- Qualitative Synthesis : Categorize studies by exposure duration, model system, and endpoints. For example, differentiate acute vs. chronic toxicity profiles .
- Sensitivity Analysis : Exclude high-risk-of-bias studies (e.g., non-randomized dosing) using Table C-7 criteria .
- Mechanistic Validation : Compare findings with in vitro assays (e.g., CYP450 metabolism studies) to reconcile discrepancies .
Q. What strategies enable extrapolation of toxicokinetic parameters from related PAHs to this compound?
- Methodological Answer :
- Read-Across Approach : Use physicochemical properties (log P, molecular weight) and metabolic pathways (e.g., cytochrome P450 activation) from 1-methylnaphthalene .
- PBPK Modeling : Develop physiologically based pharmacokinetic models using data from structurally analogous chlorinated PAHs .
Q. How can mechanistic studies elucidate the genotoxic potential of this compound?
- Methodological Answer :
- In Vitro Assays : Conduct Ames tests (with/without metabolic activation) and micronucleus assays in mammalian cell lines .
- DNA Adduct Analysis : Use P-postlabeling or LC-MS to identify covalent DNA adducts, as done for naphthalene derivatives .
Q. What integrative approaches are effective for risk assessment of understudied chlorinated PAHs like this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
